molecular formula C18H21N3O B12795539 4-methyl-N-(3-phenylphenyl)piperazine-1-carboxamide CAS No. 6336-73-8

4-methyl-N-(3-phenylphenyl)piperazine-1-carboxamide

Cat. No.: B12795539
CAS No.: 6336-73-8
M. Wt: 295.4 g/mol
InChI Key: UGRHPQGBLZANFO-UHFFFAOYSA-N
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Description

4-methyl-N-(3-phenylphenyl)piperazine-1-carboxamide is a heterocyclic organic compound that features a piperazine ring substituted with a methyl group and a phenylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-N-(3-phenylphenyl)piperazine-1-carboxamide typically involves the reaction of 4-methylpiperazine with 3-phenylbenzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-methyl-N-(3-phenylphenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-methyl-N-(3-phenylphenyl)piperazine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-methyl-N-(3-phenylphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 4-methyl-N-(3-phenylphenyl)piperazine-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

6336-73-8

Molecular Formula

C18H21N3O

Molecular Weight

295.4 g/mol

IUPAC Name

4-methyl-N-(3-phenylphenyl)piperazine-1-carboxamide

InChI

InChI=1S/C18H21N3O/c1-20-10-12-21(13-11-20)18(22)19-17-9-5-8-16(14-17)15-6-3-2-4-7-15/h2-9,14H,10-13H2,1H3,(H,19,22)

InChI Key

UGRHPQGBLZANFO-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)NC2=CC=CC(=C2)C3=CC=CC=C3

Origin of Product

United States

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